4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is a derivative of cyclohexa-2,4-dien-1-one, with a butyl group at the 4-position and a hydrazinylidene group at the 6-position, which is further substituted with a 4-nitrophenyl group
Preparation Methods
The synthesis of 4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-nitrophenylhydrazine with a suitable cyclohexa-2,4-dien-1-one derivative under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction mixture is then heated under reflux to ensure complete reaction, followed by purification of the product through recrystallization or column chromatography .
Chemical Reactions Analysis
4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce additional functional groups
Scientific Research Applications
4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death or other biological effects. The hydrazinylidene group can also interact with various enzymes and proteins, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
- 2-tert-butyl-6-[2-(4-nitrophenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one
- (6Z)-6-[(2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The presence of different functional groups can lead to variations in their applications and effectiveness in various fields .
Properties
CAS No. |
855403-49-5 |
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Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
4-butyl-2-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C16H17N3O3/c1-2-3-4-12-5-10-16(20)15(11-12)18-17-13-6-8-14(9-7-13)19(21)22/h5-11,20H,2-4H2,1H3 |
InChI Key |
VWZXEJVTCXVZPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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